molecular formula C7H6BrNO B141198 5-Bromo-6-methylpicolinaldehyde CAS No. 137778-18-8

5-Bromo-6-methylpicolinaldehyde

Cat. No.: B141198
CAS No.: 137778-18-8
M. Wt: 200.03 g/mol
InChI Key: BXPXGQBIEVDVOW-UHFFFAOYSA-N
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Description

5-Bromo-6-methylpicolinaldehyde: is an organic compound with the molecular formula C7H6BrNO . It is a derivative of picolinaldehyde, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a bromine atom, and the hydrogen atom at the 6-position is replaced by a methyl group. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Bromo-6-methylpicolinaldehyde involves the bromination of 6-methylpicolinaldehyde. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-methylpicolinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Bromo-6-methylpicolinaldehyde is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of heterocyclic compounds, which are important in medicinal chemistry and materials science .

Biology: In biological research, this compound is used to study enzyme mechanisms and as a probe in biochemical assays. Its derivatives have been investigated for their potential biological activities, including antimicrobial and anticancer properties .

Medicine: The compound and its derivatives are explored for their potential therapeutic applications. They are studied for their ability to interact with biological targets, such as enzymes and receptors, which could lead to the development of new drugs .

Industry: In the industrial sector, this compound is used in the manufacture of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of 5-Bromo-6-methylpicolinaldehyde depends on its specific applicationThis interaction can modulate the activity of the target molecules, leading to various biological effects .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 5-Bromo-6-methylpicolinaldehyde is unique due to the presence of both the bromine atom and the aldehyde group on the pyridine ring. This combination of functional groups provides distinct reactivity and allows for the synthesis of a wide range of derivatives. The compound’s versatility makes it valuable in various fields of research and industry .

Properties

IUPAC Name

5-bromo-6-methylpyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c1-5-7(8)3-2-6(4-10)9-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPXGQBIEVDVOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90568129
Record name 5-Bromo-6-methylpyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137778-18-8
Record name 5-Bromo-6-methyl-2-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137778-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-6-methylpyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90568129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 250 mL round-bottom flask was purged with and maintained under an inert atmosphere of nitrogen then charged with methyl 5-bromo-6-methylpyridine-2-carboxylate (7.00 g, 30.6 mmol, 1.00 equiv), tetrahydrofuran (150 mL). Diisobutylaluminium hydride (60 mL, 1 mol/L in hexane) was added dropwise at −78° C. The resulting solution was stirred for 60 min at −78° C., quenched by ammonium chloride (50 mL), extracted with ethyl acetate (2×100 mL). The organic layers were combined, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The residue was chromatographed on a silica gel column with ethyl acetate/petroleum ether (10/90) to provide 4.90 g (76% yield) of 5-bromo-6-methylpyridine-2-carbaldehyde as a light yellow solid. 1H NMR 300 MHz (CDCl3) δ 10.04 (s, 1H), 8.02 (d, J=8.1 Hz, 1H), 7.67 (d, J=8.4 Hz, 1H), 2.78 (s, 3H). LCMS (ESI, m/z): 200 [M+H]+.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two

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